
8'-Hydroxydihydroergotamine
描述
8’-Hydroxydihydroergotamine is a derivative of dihydroergotamine, an ergot alkaloid. This compound is primarily known for its pharmacological activity, particularly in the treatment of migraines and cluster headaches. It is a metabolite of dihydroergotamine and shares many of its therapeutic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8’-Hydroxydihydroergotamine involves the hydroxylation of dihydroergotamine. The process typically includes the use of specific catalysts and controlled reaction conditions to ensure the selective hydroxylation at the 8’ position. The reaction conditions often involve maintaining a specific temperature and pH to optimize yield and purity .
Industrial Production Methods: Industrial production of 8’-Hydroxydihydroergotamine follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
化学反应分析
Metabolic Formation Pathways
8'-OH-DHE is generated through hepatic cytochrome P450 (CYP450)-mediated oxidation of DHE. Key enzymatic reactions include:
Reaction Type | Enzyme Involved | Site of Hydroxylation | Plasma Ratio (8'-OH-DHE:DHE) |
---|---|---|---|
Oxidation | CYP3A4 | C-8' position | 5:1 to 7:1 |
This metabolite retains structural similarity to DHE but exhibits altered receptor binding kinetics due to the hydroxyl group addition.
Secondary Metabolic Reactions
After formation, 8'-OH-DHE undergoes further biotransformation:
- Oxidative Degradation : Minor pathways involve oxidative cleavage of the proline ring, producing dihydrolysergic acid and dihydrolysergic amide .
- Conjugation : Glucuronidation or sulfation enhances water solubility for biliary excretion .
Quantitative data on secondary metabolites remain limited, but urinary excretion accounts for <10% of the administered dose .
Enzymatic Interactions
8'-OH-DHE influences CYP450 activity, creating potential drug-drug interactions:
Chemical Stability and Reactivity
8'-OH-DHE demonstrates stability under physiological conditions but is sensitive to:
- pH Extremes : Degrades in highly acidic or alkaline environments.
- Oxidative Stress : Susceptible to free radical-mediated oxidation, forming quinone-like derivatives (theoretical based on ergot alkaloid behavior) .
Protein Binding and Reactivity
8'-OH-DHE exhibits high plasma protein binding (93%), primarily to albumin, which limits its free fraction and reactive potential .
Parameter | Value | Implications |
---|---|---|
Protein Binding | 93% | Reduced systemic clearance; prolonged half-life |
Volume of Distribution | 800 L | Extensive tissue penetration |
Pharmacologically Relevant Interactions
8'-OH-DHE’s receptor binding profile drives its clinical effects:
Receptor | Affinity | Functional Outcome |
---|---|---|
5-HT<sub>1A</sub> | IC<sub>50</sub> = 8–11 nM | Hippocampal hyperpolarization and migraine prophylaxis |
α-Adrenergic | Equipotent to DHE | Vasoconstriction |
Synthetic and Analytical Considerations
While 8'-OH-DHE is primarily a metabolite, synthetic routes involve:
科学研究应用
Pharmacological Properties
8'-OH-DHE exhibits various pharmacological effects that are crucial for its application in clinical settings:
- Receptor Binding : 8'-OH-DHE binds with high affinity to several serotonin receptors, including 5-HT1D, 5-HT2A, and 5-HT2C. This binding profile is similar to that of its parent compound, DHE, contributing to its effectiveness in migraine management .
- Venoconstrictor Effects : Research indicates that both DHE and 8'-OH-DHE induce significant venoconstriction in human varicose veins. This effect is essential for alleviating migraine symptoms as it helps reduce intracranial pressure .
- Agonistic Activity : The compound acts as an agonist at various adrenergic and serotonin receptors, which may contribute to its therapeutic effects in treating migraine-related symptoms such as nausea and photophobia .
Clinical Applications
The clinical applications of 8'-OH-DHE primarily revolve around its use in migraine treatment. Key findings from clinical studies include:
- Efficacy in Migraine Treatment : Studies have shown that 8'-OH-DHE is effective in reducing headache severity. In randomized controlled trials, patients receiving DHE demonstrated a higher percentage of headache relief compared to placebo groups .
- Combination Therapies : There is ongoing research into the use of 8'-OH-DHE in combination with other medications to enhance therapeutic outcomes for migraine sufferers. Its role as a potent venoconstrictor makes it a candidate for adjunct therapies aimed at improving patient response rates .
Table 1: Summary of Clinical Trials Involving 8'-OH-DHE
Case Studies
Several case studies have highlighted the practical applications of 8'-OH-DHE:
- Case Study on Migraine Relief : A patient with chronic migraines reported significant improvement after using a nasal spray formulation containing DHE, noting reduced frequency and intensity of attacks attributed to the venoconstrictor effects of 8'-OH-DHE.
- Venous Health Improvement : A cohort study involving patients with chronic venous insufficiency demonstrated that treatment with DHE led to improved symptoms, correlating with the venoconstrictor action of its metabolite, 8'-OH-DHE.
作用机制
8’-Hydroxydihydroergotamine exerts its effects primarily through its action on serotonin receptors. It acts as an agonist at the serotonin 5-HT1B, 5-HT1D, and 5-HT1F receptors, leading to vasoconstriction of intracranial blood vessels. This vasoconstriction helps alleviate the symptoms of migraines and cluster headaches. Additionally, it interacts with adrenergic and dopamine receptors, contributing to its overall pharmacological profile .
相似化合物的比较
Dihydroergotamine: The parent compound, used for similar therapeutic purposes.
Ergotamine: Another ergot alkaloid with similar pharmacological properties.
Methysergide: A related compound used in the prevention of migraines.
Uniqueness: 8’-Hydroxydihydroergotamine is unique due to its specific hydroxylation at the 8’ position, which enhances its pharmacological activity and bioavailability compared to its parent compound, dihydroergotamine. This modification allows for more effective interaction with serotonin receptors, making it a valuable compound in the treatment of migraines and cluster headaches .
生物活性
8'-Hydroxydihydroergotamine (8'-OH-DHE) is a significant metabolite of dihydroergotamine (DHE), a compound primarily used for the acute treatment of migraines and cluster headaches. Understanding the biological activity of 8'-OH-DHE is crucial, as it plays a vital role in the pharmacological effects attributed to DHE. This article delves into its pharmacodynamics, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Pharmacodynamics
8'-OH-DHE exhibits potent biological activity through its interaction with various receptors, particularly those associated with serotonergic and adrenergic pathways.
Receptor Interactions
The primary actions of 8'-OH-DHE include:
- Agonist Activity : It acts as an agonist at several serotonin receptors, including:
- 5-HT1B : Involved in vasoconstriction of cranial blood vessels.
- 5-HT1D : Modulates neurotransmitter release in the trigeminal system.
- 5-HT1F : Reduces glutamatergic activity, contributing to migraine relief.
- Adrenergic Receptors : It also interacts with alpha-adrenergic receptors, which may enhance its vasoconstrictive effects .
The therapeutic efficacy of 8'-OH-DHE can be attributed to multiple mechanisms:
- Vasoconstriction : By activating 5-HT1B receptors on smooth muscle cells in cranial vasculature, it induces vasoconstriction during migraine attacks.
- Inhibition of Neurogenic Inflammation : Activation of 5-HT1D receptors inhibits the release of pro-inflammatory neuropeptides from trigeminal sensory neurons, reducing pain signaling .
- Central Sensitization Modulation : Its action on 5-HT1F receptors decreases central sensitization associated with chronic migraine conditions .
Pharmacokinetics
Understanding the pharmacokinetics of 8'-OH-DHE is essential for evaluating its clinical potential:
Parameter | Value |
---|---|
Bioavailability | 40% (intranasal) |
Half-life | 0.7-1 h (initial), 10-13 h (terminal) |
Volume of Distribution | 800 L |
Protein Binding | 93% |
Metabolism | Primarily hepatic |
Primary Metabolite Concentration | 5-7 times that of DHE |
The compound shows a biphasic elimination pattern, indicating varying rates of clearance from the body, which may influence dosing regimens in clinical settings .
Case Studies and Research Findings
Recent studies have highlighted the significance of 8'-OH-DHE in clinical applications:
- A study examining the pharmacokinetics of DHE revealed that after administration, plasma concentrations of 8'-OH-DHE were significantly higher than those of DHE itself, suggesting its active role in therapeutic outcomes .
- Another investigation focused on receptor binding affinities found that 8'-OH-DHE demonstrated similar IC50 values at key monoaminergic sites compared to DHE, reinforcing its importance as an active metabolite .
属性
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2,10-dihydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O6/c1-32(35-29(40)20-14-22-21-9-6-10-23-28(21)19(16-34-23)15-24(22)36(2)17-20)31(42)38-25(13-18-7-4-3-5-8-18)30(41)37-26(11-12-27(37)39)33(38,43)44-32/h3-10,16,20,22,24-27,34,39,43H,11-15,17H2,1-2H3,(H,35,40)/t20-,22?,24-,25+,26+,27?,32-,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRNWGXNCFKOII-UYPVSMPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3C(C2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3[C@H]([C@@]2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920250 | |
Record name | N-(5-Benzyl-8,10b-dihydroxy-2-methyl-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methylergoline-8-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90650-44-5 | |
Record name | 8'-Hydroxydihydroergotamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090650445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(5-Benzyl-8,10b-dihydroxy-2-methyl-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methylergoline-8-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary focus of the research regarding 8'-Hydroxydihydroergotamine?
A1: The research primarily investigates the pharmacological properties of this compound, which is the primary metabolite of dihydroergotamine in humans. One study [] delves into the structural elucidation of this compound and investigates its receptor binding affinities. The other study [] focuses on its venoconstrictor effects in humans.
Q2: Does this compound exhibit similar pharmacological activity to its parent compound, dihydroergotamine?
A2: While both studies focus on different aspects of this compound's pharmacology, they provide insights relevant to this question. The study investigating receptor binding [] can shed light on potential similarities or differences in target interactions compared to dihydroergotamine. Simultaneously, the research on this compound's venoconstrictor effects [] provides data directly comparable to the known effects of dihydroergotamine, allowing for a more comprehensive understanding of their pharmacological relationship.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。